molecular formula C13H17Cl2NO B2444649 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 1795278-26-0

3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B2444649
CAS No.: 1795278-26-0
M. Wt: 274.19
InChI Key: SNIRHICAFUANRI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation precisely describes the molecular architecture, indicating the presence of a bicyclic ring system with specific positional substitution patterns. The bicyclo[3.2.1]octane core structure represents a rigid eight-membered bicyclic framework where the bridgehead positions are separated by three carbons on one side and two carbons on the other, with a single carbon bridge connecting them.

The structural descriptor "8-azabicyclo[3.2.1]octan" indicates that position 8 in the bicyclic system contains a nitrogen atom replacing a carbon, creating the azabicyclic classification. The "3-ol" designation specifies the presence of a hydroxyl functional group at position 3 of the bicyclic ring system. The "(4-chlorophenyl)" substituent describes a phenyl ring bearing a chlorine atom at the para position, which is attached to the bicyclic core at position 3.

The compound's three-dimensional molecular structure exhibits conformational rigidity due to the bicyclic framework, which constrains the spatial arrangement of atoms and influences its biological and chemical properties. The Simplified Molecular Input Line Entry System representation for this compound is documented as "OC1(CC2CCC(C1)N2)c1ccc(cc1)Cl.Cl", which provides a linear notation describing the molecular connectivity including the hydrochloride salt formation.

Chemical Abstracts Service Registry Number and Alternative Synonymous Designations

Properties

IUPAC Name

3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO.ClH/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11;/h1-4,11-12,15-16H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIRHICAFUANRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenyl derivatives with azabicyclo[3.2.1]octane intermediates under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid and amine derivatives.

Conditions Products Mechanistic Insights References
6M HCl, reflux (4–6 hrs)2-(4-Chlorophenoxy)acetic acid + 4,5-dimethylbenzo[d]thiazol-2-amine + pyridin-3-ylmethanamineAcid-catalyzed nucleophilic attack at the carbonyl carbon, followed by C–N bond cleavage
2M NaOH, ethanol, 80°C (3 hrs)Sodium 2-(4-chlorophenoxy)acetate + free aminesBase-mediated deprotonation and subsequent elimination

Key Observations :

  • Hydrolysis rates increase with electron-withdrawing substituents on the aromatic rings, as observed in structurally related acetamides .

  • The 4-chlorophenoxy group stabilizes the transition state through resonance effects.

Nucleophilic Substitution at the 4-Chlorophenoxy Group

The chlorine atom on the phenoxy ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.

Nucleophile Reagents/Conditions Products Yield References
MethoxideNaOMe, DMF, 110°C, 12 hrs2-(4-Methoxyphenoxy)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide72%
PiperidinePiperidine, CuI, DMSO, 100°C, 8 hrs2-(4-Piperidin-1-ylphenoxy)-substituted analog65%
HydrazineNH2NH2, EtOH, reflux, 6 hrs2-(4-Hydrazinylphenoxy) derivative58%

Mechanistic Features :

  • NAS proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing acetamide group .

  • Copper catalysis enhances reaction efficiency with weakly nucleophilic amines .

Oxidation and Reduction Processes

The heterocyclic components influence redox behavior:

Oxidation

Target Site Oxidizing Agent Products Conditions
Benzo[d]thiazole sulfurH2O2, AcOH, 50°C, 2 hrsSulfoxide derivativePartial conversion (35%)
Pyridine ringKMnO4, H2SO4, 0°C, 1 hrPyridine N-oxideQuantitative (90% yield)

Reduction

Target Site Reducing Agent Products Conditions
Acetamide carbonylLiAlH4, THF, reflux2-(4-Chlorophenoxy)-N-(pyridin-3-ylmethyl)ethylamine68% yield
Chlorophenoxy chlorineH2, Pd/C, EtOH, 25°C2-Phenoxy-substituted analog82% yield (dechlorination)

Notable Trends :

  • The benzo[d]thiazole sulfur exhibits lower oxidation propensity compared to aliphatic sulfides due to aromatic stabilization.

  • Catalytic hydrogenation selectively removes the chlorine atom without affecting other functional groups .

Functionalization via Cross-Coupling Reactions

The pyridinylmethyl group participates in transition-metal-catalyzed couplings:

Reaction Type Catalyst System Substrates Products Yield
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMFArylboronic acidsBiaryl-modified derivatives60–75%
Buchwald-HartwigPd2(dba)3, Xantphos, tolueneAryl halidesN-arylated pyridinylmethyl analogs55–68%

Optimization Notes :

  • Microwave-assisted Suzuki reactions (120°C, 20 mins) improve yields to >85% for electron-deficient arylboronic acids .

  • Steric hindrance from the 4,5-dimethylbenzo[d]thiazole group necessitates bulky ligands (e.g., Xantphos) in Buchwald-Hartwig aminations .

Stability and Degradation Pathways

Thermal Stability :

  • Decomposes at 220–230°C via cleavage of the acetamide bond (TGA data from analogs).

Photochemical Reactivity :

  • UV irradiation (254 nm, 48 hrs) induces C–S bond cleavage in the benzo[d]thiazole ring, forming sulfenic acid intermediates .

pH-Dependent Behavior :

  • Stable in pH 4–9; rapid hydrolysis occurs under strongly acidic (pH < 2) or alkaline (pH > 11) conditions.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its bicyclic structure allows for diverse chemical transformations, making it an essential intermediate in organic synthesis.

Biology

The biological applications of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride are significant due to its potential interactions with various biological targets. Research indicates that it may modulate receptor activity, offering insights into biological pathways and mechanisms.

Medicine

This compound has shown promise in therapeutic applications, particularly as a precursor for drug development. Its biological activity suggests potential uses in treating various conditions, although further studies are necessary to elucidate its efficacy and safety profiles.

Industry

In industrial applications, this compound can be utilized in developing new materials and chemical processes, contributing to advancements in material science and engineering.

Uniqueness

The presence of the 4-chlorophenyl group distinguishes this compound from other bicyclic compounds, imparting specific chemical and biological properties that enhance its value for research and industrial applications .

Case Study 1: Drug Development

Research conducted on the compound's pharmacological properties suggests that it may act on neurotransmitter systems, potentially aiding in the development of novel therapeutic agents for neurological disorders. The compound's ability to interact with dopamine receptors has been particularly highlighted in studies focusing on its role in modulating dopaminergic pathways .

Case Study 2: Material Science

A study explored the use of this compound in synthesizing advanced polymeric materials with enhanced stability and performance characteristics, demonstrating its versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other bicyclic compounds and valuable for various research and industrial applications .

Biological Activity

3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, a compound with a complex bicyclic structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H16ClNOC_{13}H_{16}ClNO and is characterized by a bicyclic framework that contributes to its interaction with biological targets. The presence of the 4-chlorophenyl group is significant for its receptor binding affinity.

1. Vasopressin V(1A) Receptor Antagonism

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, act as antagonists at the vasopressin V(1A) receptor. A study demonstrated that specific analogs exhibited high affinity and selectivity for this receptor, which is implicated in various physiological processes such as blood pressure regulation and social behaviors .

CompoundAffinity (Ki)Selectivity
Compound 47Low nMHigh for V(1A)
Compound 48Low nMHigh for V(1A)

2. Anticholinesterase Activity

The compound has been evaluated for its anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies using the Ellman method revealed moderate inhibition of acetylcholinesterase (AChE), suggesting potential therapeutic applications in enhancing cholinergic signaling .

ParameterValue
IC50 (AChE)µM range
Type of InhibitionMixed

3. Serotonergic Activity

In addition to its effects on cholinergic systems, the compound has shown interactions with serotonin receptors (5-HTR). Molecular docking studies indicate that it can bind effectively to various serotonin receptor subtypes, which may contribute to its behavioral effects observed in animal models .

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems:

  • Vasopressin V(1A) Receptor : The antagonism at this receptor may lead to altered vasopressin signaling pathways, affecting fluid balance and vascular tone.
  • Cholinergic System : By inhibiting AChE, the compound increases acetylcholine availability, enhancing cognitive functions.
  • Serotonergic System : Binding to serotonin receptors can influence mood and anxiety levels, potentially offering benefits in psychiatric disorders.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A preclinical trial demonstrated that administration of an analog resulted in improved cognitive performance in rodent models subjected to memory impairment protocols.
  • Case Study 2 : Another study reported behavioral changes consistent with reduced anxiety-like symptoms in mice treated with the compound, suggesting serotonergic involvement.

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, and what reagents are critical for its preparation?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (precursor 44 ) with alkylating agents (e.g., chloromethyl derivatives) in the presence of base catalysts like K₂CO₃ and solvents such as dimethyl ether (DME) or THF. For example:

  • Key reagents : Alkylating agents (e.g., 3-chloromethylnaphtho[1,2-b]furan), K₂CO₃, KI (as a catalyst).
  • Conditions : Reflux at 100°C for 12 hours under inert atmosphere.
  • Purification : Column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural validation employs:

  • 1H/13C NMR : To confirm the bicyclic framework and substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-chlorophenyl group).
  • IR Spectroscopy : Detection of hydroxyl (O–H stretch at ~3200 cm⁻¹) and tertiary amine (C–N stretch at ~1100 cm⁻¹) functionalities.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) aligned with theoretical molecular weights (e.g., m/z 296.1 for C₁₃H₁₅ClNO⁺) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

The hydrochloride salt exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water or non-polar solvents. Pre-saturation in ethanol or methanol followed by dilution in aqueous buffers (pH 4–6) is recommended for biological assays .

Advanced Research Questions

Q. How do structural modifications to the 8-azabicyclo[3.2.1]octane core influence dopamine receptor binding affinity?

Structure-activity relationship (SAR) studies reveal:

  • Substituent position : The 4-chlorophenyl group at C3 enhances D2 receptor affinity due to hydrophobic interactions with transmembrane domains.
  • N-Methylation : Adding a methyl group to the bicyclic nitrogen (e.g., 8-methyl derivatives) reduces potency, likely due to steric hindrance.
  • Ring expansion : Homopiperazine analogs show lower selectivity compared to the rigid bicyclic structure .

Q. What reaction conditions optimize the synthesis of stereoisomers (e.g., exo vs. endo) in this compound?

Stereochemical control is achieved via:

  • Solvent polarity : Polar solvents (e.g., ethanol) favor endo-isomer formation due to stabilization of transition states.
  • Base selection : Strong bases (e.g., KOH) promote kinetic control, yielding exo-isomers, while weaker bases (e.g., NaHCO₃) favor thermodynamic endo-products.
  • Microwave-assisted synthesis : Reduces reaction time (5 minutes at 185°C) and improves endo-selectivity (85:15 endo:exo ratio) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

  • Light sensitivity : Degrades by 15% over 30 days under UV light (λ = 254 nm), necessitating amber vial storage.
  • Temperature : Stable at –20°C for >1 year but degrades rapidly at 25°C in humid environments (hydrolysis of the tertiary amine).
  • Oxidative stability : The 4-chlorophenyl group prevents autoxidation, but bromo-substituted analogs (e.g., 4-bromophenyl derivatives) degrade faster in air .

Q. What mechanistic insights explain the compound’s selectivity for D2-like receptors over serotonin receptors?

Computational docking and mutagenesis studies suggest:

  • Hydrogen bonding : The hydroxyl group at C3 forms a critical H-bond with Ser193 in the D2 receptor’s binding pocket.
  • Steric exclusion : The bicyclic structure prevents alignment with serotonin receptor residues (e.g., Trp358 in 5-HT₂A).
  • Chlorophenyl interactions : The 4-chloro substituent engages in π-π stacking with Phe389 in D2, absent in 5-HT receptors .

Methodological Notes

  • Contradictions in data : Variations in reported yields (e.g., 20–72% for similar reactions) highlight the need for rigorous optimization of catalyst loading and solvent purity .
  • Stereochemical validation : Always confirm exo/endo ratios via NOESY NMR or X-ray crystallography, as chromatographic retention times may overlap .

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